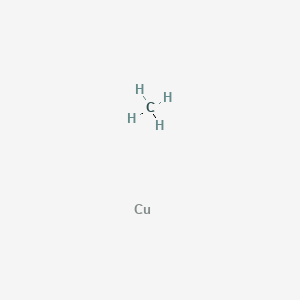
Copper;methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;methane is an organometallic compound consisting of a copper atom bonded to a methyl group. It is a key reagent used in conjugate nucleophilic addition reactions involving α,β-unsaturated aldehydes and ketones . This compound is part of the broader class of organocopper compounds, which are known for their diverse reactivity and applications in organic synthesis .
Vorbereitungsmethoden
Copper;methane can be synthesized through several methods:
Reaction with Organolithium Reagents: One common method involves the reaction of methyl lithium with copper(I) bromide in diethyl ether. This method was pioneered by Henry Gilman in 1936.
Grignard Reagents: This compound can also be prepared using Grignard reagents in place of organolithium compounds.
Industrial Production: Industrial production methods for methylcopper(I) are not as well-documented, but they likely involve similar organometallic synthesis techniques used in laboratory settings.
Analyse Chemischer Reaktionen
Copper;methane undergoes various types of chemical reactions:
Substitution Reactions: It acts as a nucleophile in substitution reactions with organic halides.
Conjugate Addition Reactions: This compound is used in conjugate addition reactions with α,β-unsaturated aldehydes and ketones.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include organic halides and α,β-unsaturated carbonyl compounds. .
Major Products: The major products of these reactions are typically substituted organic compounds, such as alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
Copper;methane has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Catalysis: This compound and other organocopper compounds are used as catalysts in various organic reactions.
Material Science:
Biological Research: While less common, methylcopper(I) has been investigated for its potential biological applications, including its interactions with biomolecules.
Wirkmechanismus
The mechanism by which methylcopper(I) exerts its effects involves several steps:
Oxidative Addition: The reaction mechanism often starts with the oxidative addition of an organic halide to the copper(I) center, forming a planar copper(III) intermediate.
Reductive Elimination: This is followed by reductive elimination, which releases the product and regenerates the copper(I) species.
Nucleophilic Attack: The nucleophilic attack is typically the rate-determining step in these reactions.
Molecular Targets and Pathways: The primary molecular targets are organic electrophiles, and the pathways involve the formation and breaking of carbon-copper bonds.
Vergleich Mit ähnlichen Verbindungen
Copper;methane can be compared with other similar organocopper compounds:
Phenylcopper: Prepared by the reaction of phenyllithium with copper(I) bromide, phenylcopper is another organocopper compound with similar reactivity.
Dialkylcuprates: These compounds, such as dimethylcuprate, are obtained by combining two equivalents of an organolithium reagent with a copper(I) salt.
Unique Properties: This compound is unique in its specific use in conjugate addition reactions and its relatively simple structure compared to more complex organocopper compounds.
Conclusion
This compound is a versatile and valuable compound in the field of organometallic chemistry. Its preparation methods, chemical reactivity, and applications in scientific research make it an important reagent for organic synthesis and beyond. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in the realm of chemistry.
Eigenschaften
CAS-Nummer |
1184-53-8 |
|---|---|
Molekularformel |
CH4Cu |
Molekulargewicht |
79.589 |
IUPAC-Name |
copper;methane |
InChI |
InChI=1S/CH4.Cu/h1H4; |
InChI-Schlüssel |
YLAPOMNEDSBHKK-UHFFFAOYSA-N |
SMILES |
C.[Cu] |
Synonyme |
Methylcopper(I) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















